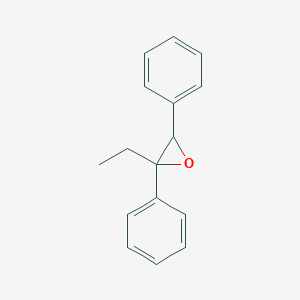
2-Ethyl-2,3-diphenyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2,3-diphenyloxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two phenyl groups and an ethyl group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-2,3-diphenyloxirane can be synthesized through the epoxidation of olefins. One common method involves the use of tetrahydrothiopyran-4-one and Oxone® as catalysts. The reaction is carried out in acetonitrile and aqueous ethylenediaminetetraacetic acid (EDTA) solution at room temperature. The mixture is stirred, and Oxone® is added in portions over a period of several hours. The product is then extracted with ethyl acetate and purified by flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of catalytic epoxidation and the use of efficient extraction and purification techniques are likely employed to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2,3-diphenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-2,3-diphenyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2,3-diphenyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diphenyloxirane: Lacks the ethyl group but shares similar reactivity.
2-Methyl-2,3-diphenyloxirane: Contains a methyl group instead of an ethyl group.
2,5-Diphenyl-1,3-oxazoline: A structurally related compound with different reactivity and applications.
Uniqueness
2-Ethyl-2,3-diphenyloxirane is unique due to the presence of both phenyl and ethyl groups, which influence its reactivity and the types of products formed in chemical reactions. This makes it a versatile compound in organic synthesis and various research applications.
Propiedades
Número CAS |
408525-65-5 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2-ethyl-2,3-diphenyloxirane |
InChI |
InChI=1S/C16H16O/c1-2-16(14-11-7-4-8-12-14)15(17-16)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |
Clave InChI |
WTVDAZOYXCCQFU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
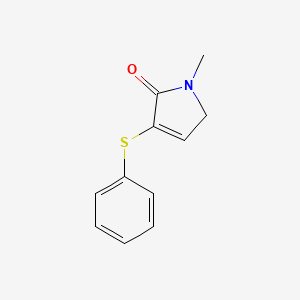
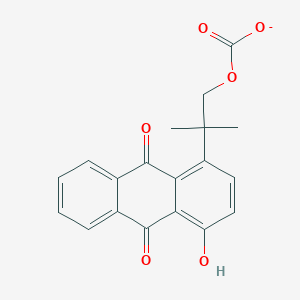
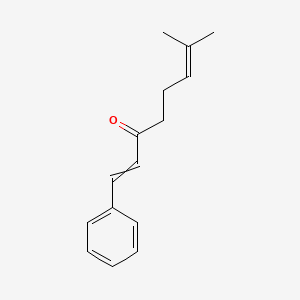
![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)

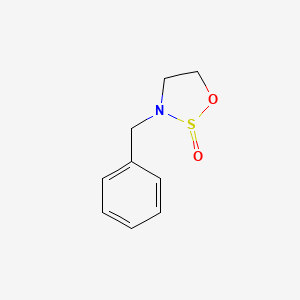

![(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14239483.png)
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)

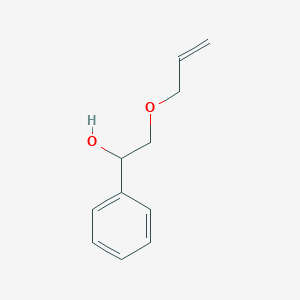
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
